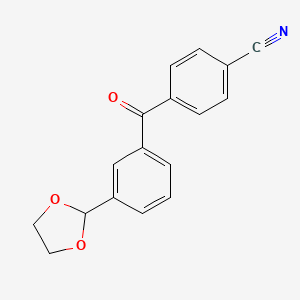

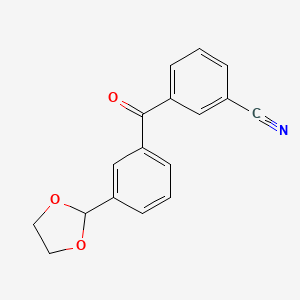

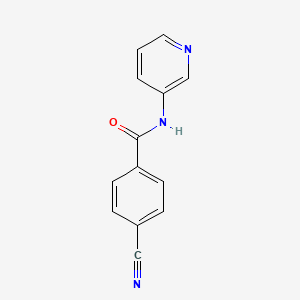

4-Cyano-N-(pyridin-3-yl)benzamide

Overview

Description

4-Cyano-N-(pyridin-3-yl)benzamide (4-CN-PYB) is an organic compound that is widely used in scientific research. It is a versatile molecule that has many potential applications in both organic and inorganic chemistry, as well as in biochemistry and pharmacology.

Scientific Research Applications

Luminescent Properties and Multi-Stimuli-Responsive Behavior

- Study : Pyridyl substituted benzamides, including structures similar to 4-Cyano-N-(pyridin-3-yl)benzamide, have been studied for their luminescent properties and multi-stimuli-responsive behavior.

- Findings : These compounds exhibit luminescence in solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their emission behavior changes with solvent polarity and they exhibit reversible mechanochromic properties.

- Reference : (Srivastava et al., 2017).

Potential as Selective Enzyme Inhibitors

- Study : A series of N-(Pyridin-3-yl)benzamides, closely related to this compound, were synthesized and evaluated for their potential to inhibit specific human enzymes.

- Findings : These compounds showed selective inhibition of human aldosterone synthase (CYP11B2), demonstrating their potential as selective enzyme inhibitors.

- Reference : (Zimmer et al., 2011).

Anticancer Activity

- Study : Derivatives of this compound were synthesized and evaluated for their potential as anticancer agents.

- Findings : These compounds exhibited notable interactions with the colchicine binding site of tubulin, potentially contributing to the inhibition of tubulin polymerization and anticancer activity.

- Reference : (Jayarajan et al., 2019).

Improved Synthesis Methods

- Study : Research focused on improving the synthesis process of compounds structurally related to this compound.

- Findings : Optimized reaction conditions were established, resulting in higher yield and more efficient synthesis processes.

- Reference : (Dian, 2010).

Potassium Channel Openers

- Study : Cyanoguanidine derivatives, structurally related to this compound, were synthesized and evaluated as potassium channel openers.

- Findings : These compounds were shown to hyperpolarize human bladder cells and relax electrically stimulated pig bladder strips, suggesting potential for treating overactive bladder.

- Reference : (Pérez-Medrano et al., 2007).

Tyrosine Kinase Inhibitors

- Study : Pyridine-3-yl benzamide derivatives were proposed as new tyrosine kinase inhibitors.

- Findings : These compounds showed moderate to potent activities against BCR-ABL1 kinase, a target in chronic myelogenous leukemia treatment.

- Reference : (Hu et al., 2015).

Future Directions

The future directions of “4-Cyano-N-(pyridin-3-yl)benzamide” research could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These inhibitors are expected to show satisfactory efficacy and safety profiles .

Mechanism of Action

Target of Action

Compounds with a pyridine scaffold, like 4-cyano-n-(pyridin-3-yl)benzamide, have been found to have significant medicinal applications, including anticancer . They have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule system .

Mode of Action

Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

It’s known that pyridine-containing compounds have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule system . This suggests that this compound may affect the microtubule dynamics, disrupting cell division and leading to cell death.

Result of Action

It’s known that pyridine-containing compounds have shown cytotoxic properties against tumor cells . This suggests that this compound may have similar cytotoxic effects.

Action Environment

It’s known that the causes of cancers, which these types of compounds often target, can be influenced by host variables such as genetics, epigenetics, microbiome, age, gender, metabolic state, inflammatory state, and immune function, as well as environmental factors such as food contamination, viruses, uv radiation, carcinogens from the environment and diet/lifestyle factors .

Biochemical Analysis

Biochemical Properties

4-Cyano-N-(pyridin-3-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been suggested that this compound may have anticancer properties, potentially interacting with tubulin-microtubule

Cellular Effects

Some studies suggest that it may have cytotoxic properties against tumor cells It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

4-cyano-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-8-10-3-5-11(6-4-10)13(17)16-12-2-1-7-15-9-12/h1-7,9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHXOAPLNZOELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.